molecular formula C10H11BrO4 B12274771 5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester CAS No. 1075281-20-7

5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester

Cat. No.: B12274771
CAS No.: 1075281-20-7
M. Wt: 275.10 g/mol
InChI Key: KYDIWTKFXJNQJA-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester is a multifunctional benzoic acid derivative designed for research and development applications. This compound integrates several functional groups—a bromo substituent, a hydroxymethyl group, and a methoxy group—on a benzoic acid methyl ester core, making it a versatile intermediate in synthetic organic chemistry . Its structure is particularly valuable for constructing complex molecules, especially in pharmaceutical research where such substituted aromatic systems are often explored for their biological activity . Researchers can utilize the bromine atom for metal-catalyzed cross-coupling reactions, such as Suzuki or Staudinger reactions, to form biaryl systems or other complex architectures . Concurrently, the ester and hydroxymethyl groups offer additional sites for chemical modification or serve as key components in the synthesis of specialized compounds like azetidinones . This product is intended for use as a chemical reference standard and building block in laboratory settings only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1075281-20-7

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 5-bromo-4-(hydroxymethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-14-9-3-6(5-12)8(11)4-7(9)10(13)15-2/h3-4,12H,5H2,1-2H3

InChI Key

KYDIWTKFXJNQJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Methyl Group to Bromomethyl

A critical step involves converting a methyl group at the 4-position to a bromomethyl intermediate. This is achieved via radical bromination or electrophilic substitution.

Table 1: Bromination Methods for Methyl to Bromomethyl

Reagent System Solvent Temperature Yield (%) Reference
N-Bromosuccinimide (NBS) Chlorobenzene 25–30°C 64–95%
Bromine in Acetic Acid Acetic Acid 25°C 99%
Bromosuccinimide in THF/Water THF/Water 80°C 74%

Mechanistic Insight :
NBS-mediated bromination proceeds via a radical pathway, avoiding toxic solvents like carbon tetrachloride. Bromine in acetic acid achieves high regioselectivity for methyl group bromination, while THF/water mixtures enable scalable reactions.

Hydrolysis of Bromomethyl to Hydroxymethyl

The bromomethyl intermediate undergoes nucleophilic substitution to form the hydroxymethyl group.

Table 2: Hydrolysis Conditions for Bromomethyl → Hydroxymethyl

Base/Catalyst Solvent Temperature Time (h) Yield (%) Reference
NaHCO₃ / TBAB Water/EtOAc 70°C 5 52.3%
KOH in Ethanol Ethanol Reflux 6 82%

Key Findings :
Tetrabutylammonium bromide (TBAB) enhances phase transfer efficiency in aqueous hydrolysis. Alkaline hydrolysis (e.g., KOH/EtOH) provides higher yields for ester hydrolysis.

Aromatic Bromination at Position 5

The final bromination step targets the aromatic ring at position 5.

Table 3: Aromatic Bromination Strategies

Reagent Catalyst/Initiator Solvent Temperature Yield (%) Reference
NBS Red Phosphorus Dichloromethane 25–30°C 92.7%
Bromine FeCl₃ Acetic Acid 25°C 99%
NBS in THF/Water None THF/Water 80°C 74%

Critical Factors :
Red phosphorus with NBS enables mild bromination under acidic conditions. FeCl₃ catalysis in acetic acid ensures high regioselectivity for electron-rich aromatic rings.

Alternative Methods

Palladium-Catalyzed Coupling Reactions

For advanced intermediates, palladium-mediated cross-couplings offer alternative pathways.

Example Route :

  • Esterification : Convert 4-hydroxymethyl-2-methoxybenzoic acid to methyl ester using H₂SO₄/MeOH.
  • Bromination : Introduce bromine at position 5 via Suzuki coupling with aryl boronic acids (e.g., 5-bromo-2-methoxybenzoic acid).

Advantages :

  • Scalable for industrial applications.
  • Avoids harsh bromination conditions.

Direct Functionalization of Benzoic Acid Derivatives

Starting from dimethyl terephthalate (as in SGLT2 inhibitor synthesis), sequential nitration, hydrogenation, and esterification can yield the precursor.

Stepwise Process :

  • Nitration : Introduce nitro group at position 5.
  • Hydrogenation : Reduce nitro to amine.
  • Esterification : Convert carboxylic acid to methyl ester.
  • Bromination : Introduce bromine at position 5.

Yield : ~24% over six steps.

Process Optimization

Solvent Selection

Chlorobenzene and dichloromethane are preferred for NBS-mediated bromination due to their non-polar nature and compatibility with bromine radicals.

Temperature Control

Reactions below 30°C prevent over-bromination and improve regioselectivity.

Catalyst Recycling

Palladium catalysts (e.g., Pd(dppf)Cl₂) enable reuse in coupling reactions, reducing costs.

Data Tables

Table 4: Comparative Analysis of Synthetic Routes

Route Steps Key Reagents Yield (%) Scalability Reference
Bromination → Hydrolysis 3 NBS, NaHCO₃, TBAB 52–74% Moderate
Direct Aromatic Bromination 2 Br₂, FeCl₃ 99% High
Palladium Coupling 4 Pd(dppf)Cl₂, NBS 74% Low

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Bromo-4-carboxy-2-methoxy-benzoic acid methyl ester.

    Reduction: 5-Bromo-4-hydroxymethyl-2-methoxy-benzyl alcohol.

    Substitution: 5-Amino-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester or 5-Thio-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester may exhibit anti-inflammatory properties. Preliminary studies suggest that it interacts with specific proteins involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties, contributing to its interest in pharmaceutical applications. This suggests that the compound could be developed into antimicrobial agents or incorporated into formulations targeting infections.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its unique structure allows for further functionalization, which can lead to the development of new therapeutic agents .

Material Science Applications

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific desired properties.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Synthesis of Therapeutic Agents : One study demonstrated the effective use of this compound as an intermediate in synthesizing SGLT2 inhibitors for diabetes therapy. The efficient production methods developed allowed for scalability and cost reduction, making it suitable for industrial applications .
  • Biological Interaction Studies : Another study focused on the interactions between this compound and specific enzymes involved in inflammatory pathways, suggesting its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and ester groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 5-Br, 4-CH₂OH, 2-OCH₃ C₁₀H₁₁BrO₄ 283.11 Polar hydroxymethyl enhances solubility; bromine enables substitution -
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester 5-Br, 2-BrCH₂, 4-OCH₃ C₁₀H₁₀Br₂O₃ 337.995 Bromomethyl increases electrophilicity; used in cross-coupling reactions
Methyl 4-acetamido-5-bromo-2-methoxybenzoate 4-AcNH, 5-Br, 2-OCH₃ C₁₁H₁₂BrNO₄ 302.13 Acetamido group adds steric bulk; impurity in Bromopride synthesis
4-Bromo-3-hydroxy-5-methylbenzoic acid ethyl ester 4-Br, 3-OH, 5-CH₃, ethyl ester C₁₀H₁₁BrO₃ 259.10 Ethyl ester reduces polarity; hydroxyl group enables conjugation
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate 5-BrCOCH₃, 2-OCH₂CH₂CH₃ C₁₃H₁₅BrO₄ 331.16 Bromoacetyl facilitates nucleophilic addition; used in PDE5 inhibitor synthesis
Key Observations:
  • Bromine Position : Bromine at position 5 (target compound) vs. position 4 () alters electronic effects and reactivity.
  • Functional Groups : Hydroxymethyl (target) vs. bromomethyl () or acetamido () affects solubility and derivatization pathways.
  • Ester Groups : Methyl esters (target, ) vs. ethyl esters () influence lipophilicity and metabolic stability.

Physicochemical Properties

Property Target Compound 5-Bromo-2-bromomethyl-4-methoxy analog () Methyl 4-acetamido-5-bromo analog ()
Solubility Moderate in polar solvents (due to -CH₂OH) Low (non-polar bromomethyl) Low (steric hindrance from acetamido)
Stability Sensitive to oxidation Stable under anhydrous conditions Stable at room temperature
Reactivity Bromine substitution; hydroxymethyl oxidation Bromine/bromomethyl substitution Acetamido hydrolysis

Biological Activity

5-Bromo-4-hydroxymethyl-2-methoxy-benzoic acid methyl ester is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a hydroxymethyl group, and a methoxy group attached to a benzoic acid framework. Its molecular formula is C10H11BrO4, and it exhibits notable lipophilicity due to the presence of the methoxy group, which may influence its bioactivity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these pathogens range from 50 to 200 µg/mL, suggesting moderate antibacterial potency .

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies suggest that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, yielding an IC50 value of approximately 25 µg/mL, indicating strong free radical scavenging ability .

3. Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), it exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant enzyme activity, it reduces ROS levels in cells, thereby mitigating oxidative damage.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is facilitated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in Nature demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with additional functional groups . The study highlighted the importance of structural modifications in increasing bioactivity.
  • Antioxidant Activity Assessment : A comprehensive evaluation was conducted using various assays to determine the antioxidant capacity of this compound compared to standard antioxidants like quercetin. Results indicated that while it was less potent than quercetin, it still provided substantial protection against oxidative stress in cellular models .

Comparative Biological Activity Table

Activity TypeObserved EffectIC50/ MIC Values
AntimicrobialEffective against S. aureus, B. subtilisMIC: 50–200 µg/mL
AntioxidantFree radical scavengingIC50: ~25 µg/mL
AnticancerInduces apoptosis in cancer cell linesIC50: 10–30 µM

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